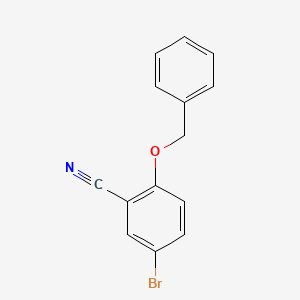2-(Benzyloxy)-5-bromobenzonitrile
CAS No.: 835898-37-8
Cat. No.: VC7559673
Molecular Formula: C14H10BrNO
Molecular Weight: 288.144
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 835898-37-8 |
|---|---|
| Molecular Formula | C14H10BrNO |
| Molecular Weight | 288.144 |
| IUPAC Name | 5-bromo-2-phenylmethoxybenzonitrile |
| Standard InChI | InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
| Standard InChI Key | PEIVFKIPZRHNDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
2-(Benzyloxy)-5-bromobenzonitrile is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The benzene ring is substituted with:
-
A nitrile group (-CN) at position 1 (implicit in the parent name "benzonitrile"),
-
A benzyloxy group (-OCH₂C₆H₅) at position 2,
-
A bromine atom (-Br) at position 5.
Its molecular formula is C₁₄H₁₀BrNO, with a molecular weight of 304.14 g/mol .
The nitrile group introduces electron-withdrawing effects, while the benzyloxy group donates electrons via resonance, creating a polarized aromatic system that influences reactivity .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-(benzyloxy)-5-bromobenzonitrile typically involves a multi-step protocol:
-
Bromination of Hydroxybenzonitrile:
Initial bromination of 3-hydroxybenzonitrile with bromine (Br₂) in acetic acid yields a mixture of brominated intermediates . -
Benzylation:
The hydroxyl group is protected via alkylation using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) . -
Purification:
Column chromatography or recrystallization isolates the target compound.
Representative Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Bromination at position 5 requires precise control to avoid di-substitution .
-
Yield: Reported yields range from 66% to 84% for analogous compounds, depending on reaction conditions .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom at position 5 is susceptible to substitution reactions. For example:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids generates biaryl structures .
-
Buchwald-Hartwig Amination: Substitution with amines forms aryl amines, valuable in drug synthesis .
Nitrile Group Transformations
The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, expanding utility in heterocycle synthesis .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
2-(Benzyloxy)-5-bromobenzonitrile serves as a precursor to boronic esters used in kinase inhibitors and anticancer agents . For example:
| Derivative | Therapeutic Target | Reference |
|---|---|---|
| Benzyloxycyanophenylboronic esters | Tyrosine kinase inhibition | |
| 8-Benzyloxyquinoline analogs | Antimicrobial activity |
Structure-Activity Relationships (SAR)
-
Benzyloxy Group: Enhances lipid solubility, improving blood-brain barrier penetration .
-
Bromine Atom: Facilitates late-stage functionalization via cross-coupling .
| Hazard | Precautionary Measure |
|---|---|
| Skin/Irritation | Use nitrile gloves, lab coat |
| Inhalation Risk | Perform reactions in a fume hood |
| Environmental Impact | Avoid aqueous disposal |
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its substitution pattern. Key comparisons include:
| Compound | Substituents | Reactivity Difference |
|---|---|---|
| 4-Bromo-2-benzyloxybenzonitrile | Br at position 4 | Altered electronic distribution |
| 2-Bromo-5-methoxybenzonitrile | Methoxy instead of benzyloxy | Reduced steric bulk |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume